molecular formula C10H13ClFNO B8234987 2-(2-Fluorophenyl)morpholine hydrochloride

2-(2-Fluorophenyl)morpholine hydrochloride

Cat. No.: B8234987
M. Wt: 217.67 g/mol
InChI Key: IOHNKHHPLYTWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO and a molecular weight of 217.67 g/mol . It is a derivative of morpholine, where the morpholine ring is substituted with a 2-fluorophenyl group. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)morpholine hydrochloride typically involves the reaction of 2-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like diisopropylethylamine (DIPEA) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-Fluorophenyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)morpholine;hydrochloride
  • 2-(2-Bromophenyl)morpholine;hydrochloride
  • 2-(2-Iodophenyl)morpholine;hydrochloride

Uniqueness

2-(2-Fluorophenyl)morpholine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its halogenated analogs .

Properties

IUPAC Name

2-(2-fluorophenyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHNKHHPLYTWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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